2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine
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Overview
Description
2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine is a complex organic compound that features a piperidine ring, a nitro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the oxadiazole ring through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and oxadiazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[3-Nitro-4-(morpholin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine
- 2-{3-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine
Uniqueness
2-{3-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-5-YL}pyridine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different ring systems.
Properties
IUPAC Name |
3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-13(7-8-15(16)22-10-4-1-5-11-22)17-20-18(26-21-17)14-6-2-3-9-19-14/h2-3,6-9,12H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOELBGCKWQZDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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